molecular formula C6H4BrNO B12366630 5-Bromo-3-methylidenepyridin-2-one

5-Bromo-3-methylidenepyridin-2-one

Cat. No.: B12366630
M. Wt: 186.01 g/mol
InChI Key: YWXRYOILHGZPIN-UHFFFAOYSA-N
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Description

5-Bromo-3-methylidenepyridin-2-one is a brominated pyridin-2-one derivative characterized by a bromine atom at position 5 and a methylidene group at position 3 of the pyridin-2-one ring. Pyridin-2-one scaffolds are pivotal in medicinal chemistry due to their role as bioisosteres for amide bonds, enhancing metabolic stability and bioavailability . The bromine atom at position 5 enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions for drug synthesis .

Properties

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

IUPAC Name

5-bromo-3-methylidenepyridin-2-one

InChI

InChI=1S/C6H4BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2

InChI Key

YWXRYOILHGZPIN-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C=NC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylidenepyridin-2-one can be achieved through several methods. One common approach involves the bromination of 3-methylpyridin-2-one using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired brominated product .

Industrial Production Methods

For industrial-scale production, the synthesis of 5-Bromo-3-methylidenepyridin-2-one can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including esterification, reduction, and bromination to yield the final product . This method is advantageous due to its high yield and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylidenepyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido or thiol-substituted pyridinones.

    Oxidation Reactions: Products include carbonyl-containing pyridinones.

    Reduction Reactions: Products include dihydropyridinone derivatives.

Scientific Research Applications

5-Bromo-3-methylidenepyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-3-methoxypyridin-2(1H)-one (CAS 1189757-62-7)

  • Molecular Formula: C₆H₆BrNO₂
  • Appearance : White powder .
  • Applications : Used as a pharmaceutical intermediate, particularly in oncology and antiviral agents. The methoxy group increases electron density, reducing reactivity compared to methylidene derivatives .

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one (CAS 1227502-35-3)

  • Molecular Formula: C₆H₆BrNO₂
  • Molecular Weight : 204.02 .
  • Key Feature : The hydroxymethyl group enhances solubility in polar solvents, facilitating use in aqueous-phase reactions .

5-Bromo-3-methylpyridin-2(1H)-one (CAS 89488-30-2)

  • Molecular Formula: C₆H₆BrNO
  • Similarity Score : 0.66 (compared to parent pyridin-2-one) .
  • Role : A precursor in Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups .

Substituent Variations at Position 2

5-Bromo-2-methoxypyridin-3-amine

  • Molecular Formula : C₆H₇BrN₂O
  • Applications : Intermediate in agrochemical synthesis; the amine group enables functionalization via diazotization .

5-Bromo-2-hydroxypyridine

  • Molecular Formula: C₅H₄BrNO
  • Key Property : The hydroxyl group allows for tautomerization, influencing acidity (pKa ~8.5) and metal coordination .

Data Tables

Table 1. Structural and Physical Properties of Selected Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Appearance
5-Bromo-3-methoxypyridin-2(1H)-one 1189757-62-7 C₆H₆BrNO₂ 202.03 3-OCH₃ White powder
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one 1227502-35-3 C₆H₆BrNO₂ 204.02 3-CH₂OH Not reported
5-Bromo-2-methoxy-3-methylpyridine - C₇H₈BrNO 202.05 2-OCH₃, 3-CH₃ Liquid

Research Findings

  • Synthetic Utility: Bromine at position 5 facilitates palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) to generate biaryl or amino-substituted derivatives, critical in drug discovery .
  • Solubility Trends : Hydroxymethyl and methoxy groups at position 3 improve aqueous solubility, whereas methylidene groups may enhance lipophilicity for blood-brain barrier penetration .
  • Safety Considerations: Brominated pyridinones require careful handling; inhalation may cause respiratory irritation, necessitating use of fume hoods .

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